molecular formula C60H92O26 B1669322 Cucumarioside C2 CAS No. 114129-89-4

Cucumarioside C2

Cat. No.: B1669322
CAS No.: 114129-89-4
M. Wt: 1229.4 g/mol
InChI Key: CGCFPNINLAZUDH-YHGALKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucumarioside C2 is a non-sulfated triterpene glycoside isolated from the Far Eastern sea cucumber Eupentacta fraudatrix. Its structure features a holostane-type aglycone with a 16β-O-acetyl group, a 7(8)-double bond in the tetracyclic nucleus, and a Δ22,24-lanostane side chain with a 22E,24-diene configuration . This compound is part of the C-group cucumariosides, characterized by branched pentasaccharide chains containing methylated xylose, glucose, quinovose, and xylose residues . This compound is structurally similar to cucumarioside C1, differing only in the stereochemistry of the C-22 double bond (22E in C2 vs. 22Z in C1), which impacts its chromatographic retention time and biological activity .

Properties

CAS No.

114129-89-4

Molecular Formula

C60H92O26

Molecular Weight

1229.4 g/mol

IUPAC Name

[16-[3-[5-[4-(3,5-dihydroxy-4-methoxyoxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-[(1E)-4-methylpenta-1,3-dienyl]-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-4-yl] acetate

InChI

InChI=1S/C60H92O26/c1-25(2)12-11-17-59(9)49-33(79-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(73)86-59)81-53-47(38(67)31(64)23-77-53)85-54-48(84-50-40(69)37(66)30(63)22-75-50)41(70)44(26(3)78-54)82-52-43(72)46(39(68)34(21-61)80-52)83-51-42(71)45(74-10)32(65)24-76-51/h11-13,17,26,28,30-54,61,63-72H,14-16,18-24H2,1-10H3/b17-11+

InChI Key

CGCFPNINLAZUDH-YHGALKRXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)/C=C/C=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)C=CC=C(C)C)C)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(CO1)O)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cucumarioside C2; 

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Cucumarioside C2’s structural uniqueness lies in its non-sulfated carbohydrate chain and Δ22,24-lanostane side chain. Below is a comparative analysis with related compounds:

Compound Source Sulfation Aglycone Side Chain Key Functional Groups Reference
This compound E. fraudatrix None Δ22E,24-lanostane 16β-OAc, 7(8)-double bond
Cucumarioside C1 E. fraudatrix None Δ22Z,24-lanostane 16β-OAc, 7(8)-double bond
Cucumarioside A2-2 Cucumaria japonica Mono-sulfated (C-4 xylose) 24-O-acetyl, Δ25(26)-lanostane 16β-OAc, 18(20)-lactone
Cucumarioside A8 E. fraudatrix None Δ24(25)-lanostane, 18-oxymethylene 16β-OAc, 7(8)-double bond
Frondoside A Cucumaria frondosa Poly-sulfated Δ24(25)-lanostane 16β-OAc, 9(11)-double bond

Key Observations :

  • Sulfation Status: Unlike sulfated cucumariosides (e.g., A2-2, Frondoside A), C2’s non-sulfated structure correlates with reduced hemolytic activity but retained immunomodulatory effects .
  • Side Chain Configuration: The Δ22E,24-diene system in C2 distinguishes it from C1 (Δ22Z) and other lanostane-type glycosides (e.g., Δ24(25) in A8). This impacts membrane interaction dynamics .
  • Functional Groups : The absence of an 18(20)-lactone (present in A2-2) or 18-oxymethylene (in A8) reduces C2’s cytotoxicity compared to these analogs .

Cytotoxicity and Anticancer Effects

  • This compound: Exhibits moderate cytotoxicity, suppressing colony formation in HT-29, RPMI-7951, and MDA-MB-231 cancer cells at non-toxic concentrations . Its mechanism likely involves indirect immunomodulation rather than direct membranolytic action .
  • Cucumarioside A2-2 : Highly cytotoxic (EC₅₀ = 2.1–2.7 μM in tumor cells) due to pore-forming activity in membranes and caspase-dependent apoptosis induction .
  • Frondoside A : Potent anticancer agent (IC₅₀ = 0.1–0.5 μM in HL-60 cells), 5–10× more active than A2-2 .
  • Cucumarioside A8 : Exceptionally active in hemolysis and cytotoxicity assays, attributed to its 18-oxymethylene group and Δ24(25) side chain .

Hemolytic Activity

  • This compound: Low hemolytic activity due to non-sulfated carbohydrate chains. Desulfation of related compounds (e.g., A2-2 derivatives) abolishes hemolysis .
  • Cucumarioside A2-2 : High hemolytic activity (EC₅₀ = 5 μg/mL in erythrocytes), mediated by cholesterol-dependent pore formation .
  • Cucumarioside A7-1 : Reduced hemolysis compared to A2-2, linked to an additional hydroxyl group in the aglycone side chain .

Immunomodulatory Effects

  • This compound: Indirect immunostimulation via macrophage activation and lysosomal activity enhancement .
  • Cumaside (A2-2-cholesterol complex): Retains immunomodulatory properties (e.g., phagocytosis stimulation) while reducing hemolytic toxicity .

Mechanistic Insights: Membrane Interactions

This compound’s non-sulfated structure limits its ability to form sterol-dependent pores, unlike sulfated analogs. Molecular dynamics (MD) simulations show that sulfated cucumariosides (e.g., A2-2) disrupt lipid-cholesterol interactions, forming hydrophilic pores with diameters up to 13.06 Å . In contrast, C2’s hydrophobic aglycone may instead stabilize lipid clusters without pore formation, explaining its lower cytotoxicity .

Preparation Methods

Pre-Treatment and Solvent Extraction

Sea cucumber tissues are typically freeze-dried to remove moisture, homogenized into fine particles, and subjected to solvent extraction. Ethanol (70–80% v/v) is the preferred solvent due to its ability to penetrate cell membranes and solubilize both polar and nonpolar glycosides. The mixture is refluxed twice, each session lasting 3–4 hours, to ensure complete extraction. For example, a study on Far Eastern sea cucumbers utilized 70% ethanol to extract 23.5 kg of minced tissue, yielding a crude glycoside fraction after solvent evaporation.

Desalting and Preliminary Fractionation

The ethanolic extract is concentrated under reduced pressure and resuspended in water to remove salts and polar impurities. Desalting is achieved using a Polychrom column (Teflon), where inorganic salts are eluted with water, and glycosides are subsequently recovered with 50% ethanol. This step is critical for reducing ionic interference in downstream chromatographic purification.

Purification of this compound

Purification involves sequential chromatographic techniques to isolate this compound from structurally similar congeners. The presence of sulfate groups and varying sugar moieties necessitates tailored approaches.

Silica Gel Column Chromatography

The desalted glycoside fraction is fractionated using silica gel column chromatography with a gradient solvent system, typically chloroform-methanol-water (e.g., 10:3:1 to 3:3:1). Fractions are monitored by thin-layer chromatography (TLC), with spots visualized using sulfuric acid or anisaldehyde reagents. This compound, which exhibits intermediate polarity, typically elutes in mid-polarity fractions.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reverse-phase HPLC using a C18 column and a methanol-water gradient (e.g., 60–80% methanol over 30 minutes). This compound’s retention time is influenced by its sulfation pattern; for instance, monosulfated derivatives elute earlier than polysulfated analogs. A representative HPLC protocol for a related cucumarioside (A2-2) achieved >95% purity using 70% methanol.

Structural Characterization of this compound

The structural elucidation of this compound relies on spectroscopic and spectrometric techniques to delineate its aglycone and carbohydrate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (1H, 13C, COSY, HMBC, HSQC, TOCSY) are employed to assign the aglycone and sugar units. Key features include:

  • Aglycone : A holostane-type skeleton with a γ(18,20)-lactone, evidenced by carbonyl signals at δ 175–178 ppm in 13C NMR.
  • Carbohydrate Chain : Methyl pentoses (e.g., 3-O-methylxylose) are identified via anomeric proton signals (δ 4.5–5.5 ppm) and HMBC correlations to sulfate esters.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula. For this compound, a [M−H]⁻ ion at m/z 625.8 corresponds to C₃₆H₅₈O₁₃, with fragment ions indicating sequential loss of sulfate and sugar units.

Sugar Composition Analysis

Acid hydrolysis (2M HCl, 100°C, 4 hours) releases monosaccharides, which are derivatized to aldononitrile peracetates and analyzed by gas chromatography-mass spectrometry (GC-MS). This compound contains xylose, glucose, and quinovose in a 2:1:1 ratio.

Data Tables

Table 1. Extraction Parameters for Triterpene Glycosides

Parameter Conditions for this compound Reference
Solvent 70–80% ethanol
Extraction Time 2 × 3–4 hours (reflux)
Desalting Column Polychrom (Teflon)
Eluent for Glycosides 50% ethanol

Table 2. Chromatographic Conditions for Purification

Step Conditions Reference
Silica Gel Eluent CHCl₃-MeOH-H₂O (10:3:1 → 3:3:1)
HPLC Column C18 (250 × 4.6 mm, 5 µm)
HPLC Gradient MeOH-H₂O (60→80% over 30 min)
Flow Rate 1.0 mL/min

Discussion

The preparation of this compound exemplifies the challenges inherent in isolating marine triterpene glycosides. The compound’s sensitivity to acidic conditions necessitates cautious handling during hydrolysis and sulfation analysis. Furthermore, the lack of commercial standards for cucumariosides underscores the importance of orthogonal characterization methods, such as tandem MS and NOESY NMR, to verify structural assignments.

Recent advances in hyphenated techniques (e.g., LC-MS/MS) promise to streamline the dereplication of cucumariosides, enabling rapid identification of known analogs like this compound in complex matrices. Future studies should focus on optimizing extraction yields through enzyme-assisted methods and exploring biosynthetic pathways to facilitate semi-synthetic production.

Q & A

Q. How is Cucumarioside C2 structurally characterized, and what techniques are essential for its identification?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} NMR, to resolve its holostane-type aglycon structure, including a 16β-OAc group and a ∆22,24^{22,24}-cholestane side chain. Comparative analysis with structurally similar compounds (e.g., cucumarioside A2-2) via spectral data alignment is critical . High-performance liquid chromatography (HPLC) and mass spectrometry further validate purity and molecular weight .

Q. What experimental models are suitable for evaluating this compound’s anticancer activity in vitro?

Standardized cytotoxicity assays, such as MTT, are employed using triple-negative (MDA-MB-231) and hormone-responsive (T-47D) breast cancer cell lines. Experimental designs include triplicate measurements at 24-, 48-, and 72-hour exposure intervals, with data reported as mean ± SEM to ensure reproducibility . Dose-response curves and IC50_{50} calculations are recommended for potency comparisons .

Q. How can researchers ensure the purity of this compound isolates during extraction?

Purity is verified via chromatographic techniques (HPLC, TLC) coupled with spectroscopic methods (NMR, MS). For novel isolates, full spectral assignments and comparison to published data are mandatory. Known compounds require cross-referencing with literature-reported retention times and spectral profiles .

Q. What analytical techniques quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity in detecting low-concentration triterpene glycosides. Spectrophotometric methods (e.g., UV-Vis at λ = 254 nm) are supplementary for preliminary screening .

Advanced Research Questions

Q. What methodologies elucidate the structure-activity relationships (SAR) of this compound’s membrane interactions?

Molecular dynamics (MD) simulations quantify energy contributions (e.g., hydrophobic interactions, hydrogen bonding) between this compound and membrane components (e.g., POPC, cholesterol). Free energy calculations (e.g., MM-PBSA) and distance analyses (Å) resolve binding affinities and pore-formation mechanisms . In vitro validation via hemolytic assays on erythrocyte models is recommended .

Q. How can researchers address discrepancies in cytotoxicity data across studies on this compound?

Discrepancies often arise from variability in cell lines, exposure durations, or assay conditions. Robust experimental design includes:

  • Standardized cell culture protocols (e.g., passage number, media composition).
  • Multi-dose testing with positive controls (e.g., doxorubicin).
  • Statistical rigor: One-way ANOVA with Tukey’s post hoc test (p < 0.05) to confirm significance .

Q. What in silico techniques predict this compound’s mechanism of action in cancer immunotherapy?

Docking studies against immune checkpoint targets (e.g., PD-1/PD-L1) and transcriptomic profiling (RNA-seq) of macrophage polarization markers (e.g., CD86, CD206) are combined with pathway enrichment analysis (KEGG, GO) to identify immunomodulatory pathways .

Q. What considerations are critical for designing in vivo studies on this compound’s bioactivity?

  • Dose optimization : Preclinical pharmacokinetic studies (e.g., bioavailability, half-life).
  • Endpoint selection : Tumor volume measurement, histopathology, and cytokine profiling.
  • Ethical compliance : Adherence to ARRIVE guidelines for animal studies .

Q. How can omics data be integrated with this compound’s bioactivity profiles?

Multi-omics integration (proteomics, metabolomics) identifies biomarker correlations (e.g., apoptosis regulators like Bcl-2). Network pharmacology models map compound-target-disease interactions, validated via CRISPR-Cas9 gene silencing .

What frameworks guide the formulation of research questions on this compound’s therapeutic potential?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. Example:

  • PICO : In triple-negative breast cancer cells (Population), how does this compound (Intervention) compare to paclitaxel (Comparison) in reducing metastatic potential (Outcome)? .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.